molecular formula C21H22PSi B14682271 {[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl CAS No. 36241-02-8

{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl

Katalognummer: B14682271
CAS-Nummer: 36241-02-8
Molekulargewicht: 333.5 g/mol
InChI-Schlüssel: UJTNOELBPZJCCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diphenylphosphino)benzyldimethylsilane is an organophosphorus compound that features both phosphine and silane functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)benzyldimethylsilane typically involves the reaction of diphenylphosphine with benzyldimethylchlorosilane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Ph2PH+PhCH2SiMe2ClPh2PCH2SiMe2Ph+HCl\text{Ph}_2\text{PH} + \text{PhCH}_2\text{SiMe}_2\text{Cl} \rightarrow \text{Ph}_2\text{PCH}_2\text{SiMe}_2\text{Ph} + \text{HCl} Ph2​PH+PhCH2​SiMe2​Cl→Ph2​PCH2​SiMe2​Ph+HCl

Industrial Production Methods

While specific industrial production methods for 2-(Diphenylphosphino)benzyldimethylsilane are not well-documented, the general principles of large-scale organophosphorus compound synthesis apply. These include the use of continuous flow reactors to improve reaction efficiency and safety, as well as the implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diphenylphosphino)benzyldimethylsilane can undergo various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions.

    Coordination: The phosphine group can coordinate to transition metals, forming complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Nucleophiles such as alkoxides or amines can be used.

    Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.

Major Products

    Oxidation: Diphenylphosphine oxide derivatives.

    Substitution: Various substituted benzyldimethylsilane derivatives.

    Coordination: Metal-phosphine complexes.

Wissenschaftliche Forschungsanwendungen

2-(Diphenylphosphino)benzyldimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with metals.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 2-(Diphenylphosphino)benzyldimethylsilane primarily involves its ability to act as a ligand, coordinating to metal centers and influencing their reactivity. The phosphine group can donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. The silane group can also participate in reactions, providing additional functionality and reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenylphosphine: Lacks the silane functionality, making it less versatile in certain applications.

    Benzyldimethylchlorosilane: Lacks the phosphine group, limiting its use in coordination chemistry.

    1,2-Bis(diphenylphosphino)ethane (DPPE): A bidentate ligand with two phosphine groups, offering different coordination properties.

Uniqueness

2-(Diphenylphosphino)benzyldimethylsilane is unique due to the presence of both phosphine and silane groups, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components.

Eigenschaften

CAS-Nummer

36241-02-8

Molekularformel

C21H22PSi

Molekulargewicht

333.5 g/mol

InChI

InChI=1S/C21H22PSi/c1-23(2)17-18-11-9-10-16-21(18)22(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-16H,17H2,1-2H3

InChI-Schlüssel

UJTNOELBPZJCCY-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.